molecular formula C18H16N8O2S2 B5554909 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B5554909
M. Wt: 440.5 g/mol
InChI Key: XWJQBFPQCFKZTC-AWQFTUOYSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, thiophene, triazole, and hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine hydrate, thiophene derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazole-4-yl]ethanone
  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one

Uniqueness

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which provides a versatile platform for various chemical modifications and applications. Its structure allows for multiple interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-methyl-2-methylsulfanylthiophen-3-yl)methylideneamino]-5-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8O2S2/c1-10-8-12(18(29-2)30-10)9-20-22-17(27)13-14(11-6-4-3-5-7-11)26(25-21-13)16-15(19)23-28-24-16/h3-9H,1-2H3,(H2,19,23)(H,22,27)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJQBFPQCFKZTC-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)SC)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(S1)SC)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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